molecular formula C4H10O4S3 B14723074 Bis(methylsulfonyl)methylsulfanylmethane CAS No. 6543-74-4

Bis(methylsulfonyl)methylsulfanylmethane

Cat. No.: B14723074
CAS No.: 6543-74-4
M. Wt: 218.3 g/mol
InChI Key: PEZBMYJVIBAFDD-UHFFFAOYSA-N
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Description

Bis(methylsulfonyl)methylsulfanylmethane is a sulfur-containing organic compound characterized by two methylsulfonyl (-SO₂CH₃) groups and a methylsulfanyl (-S-CH₃) moiety attached to a central methane core. This compound has been identified as a microbial volatile organic compound (VOC) emitted by bacterial communities in plant rhizospheres, where it may act as a natural pesticide or fungicide, contributing to sustainable agriculture . Additionally, it is noted as a key aromatic component in black truffle oil when blended with olive oil, highlighting its role in food flavoring .

The synthesis of sulfone derivatives often involves nucleophilic addition reactions, as seen in , where sulfone nucleophiles attack bis-Michael acceptors.

Properties

CAS No.

6543-74-4

Molecular Formula

C4H10O4S3

Molecular Weight

218.3 g/mol

IUPAC Name

methylsulfanyl-bis(methylsulfonyl)methane

InChI

InChI=1S/C4H10O4S3/c1-9-4(10(2,5)6)11(3,7)8/h4H,1-3H3

InChI Key

PEZBMYJVIBAFDD-UHFFFAOYSA-N

Canonical SMILES

CSC(S(=O)(=O)C)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Methanesulfonyl Chloride and Trimethylsilyllithium

The most detailed synthesis route originates from Chinese patent CN111349029A, which outlines a two-step protocol:

Formation of Methanesulfonyl Intermediate

  • Reactants : Methanesulfonic acid (CH₃SO₃H) and excess thionyl chloride (SOCl₂).
  • Conditions :
    • Methanesulfonic acid is heated to 80–120°C.
    • Thionyl chloride is added dropwise at variable rates (0.4–1.0 mL/min) to control exothermicity.
    • Post-addition, the mixture is stirred for 1–2 hours to form methanesulfonyl chloride (CH₃SO₂Cl).

Coupling with Trimethylsilyllithium

  • Reactants : Methanesulfonyl chloride intermediate and trimethylsilyllithium ((CH₃)₃SiLi).
  • Conditions :
    • The intermediate is dissolved in chloroform and cooled to −5–10°C.
    • Trimethylsilyllithium (1–2 molar equivalents) is added, followed by heating to 70–90°C for 1–2 hours.
    • Silica gel (14–24 mesh) is used to adsorb byproducts, facilitating purification via filtration.
Key Performance Metrics:
Parameter Value Source
Yield 94.2–95.1%
Purity >99%
Energy Consumption 12.3 Wh·L⁻¹

This method achieves high efficiency but requires precise temperature control and hazardous reagents like SOCl₂.

Oxidation of Bis(methylthio)methane Derivatives

A complementary approach involves partial oxidation of sulfide precursors, as inferred from studies on related sulfones:

Precursor Synthesis

  • Reactants : Bis(methylthio)methane (CH₃SCH₂SCH₃) or tris(methylthio)methane.
  • Oxidizing Agent : Hydrogen peroxide (H₂O₂) or ozone (O₃).

Controlled Oxidation

  • Conditions :
    • Reaction at 55°C for 3 hours in acetic acid.
    • Selective oxidation of two sulfide groups to sulfones while retaining one sulfide.
Challenges:
  • Selectivity : Over-oxidation to tris(sulfonyl)methane occurs without strict stoichiometric control.
  • Byproducts : Methanesulfonic acid and dimethyl sulfone (DMSO₂) may form.

Industrial-Scale Electrodialysis Purification

For high-purity applications, conventional electrodialysis (CED) is employed post-synthesis:

Process Parameters

Parameter Optimal Range Impact on Yield
Voltage Drop 10–15 V Maximizes ion migration
Feed Concentration 5–25% (w/w) Higher conc. reduces energy use
Electrolyte (NaNO₃) 0.17–0.83% (w/w) Prevents membrane fouling

Performance Outcomes

Metric Value Source
Desalination Rate 98.5%
Recovery Rate 97.4%
Cost $2.34·t⁻¹

CED enhances purity but is contingent on initial synthesis quality.

Comparative Analysis of Methodologies

Reaction Efficiency

Method Yield Purity Scalability
Nucleophilic Substitution 94–95% >99% High
Oxidation 70–85% 90–95% Moderate
Electrodialysis N/A 99.9% Industrial

Emerging Techniques and Innovations

Flow Chemistry

Recent advances in continuous-flow systems enable safer handling of exothermic steps, as demonstrated in MSM synthesis:

  • Reactors : Tubular designs with precise temperature gradients.
  • Output : 23.6 g/h with >85% yield.

Solvent-Free Mechanochemistry

Ball milling of methanesulfonic acid and thiourea derivatives shows promise for reducing solvent waste, though yields remain suboptimal (≤65%).

Chemical Reactions Analysis

Types of Reactions

Bis(methylsulfonyl)methylsulfanylmethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include various sulfone derivatives, which have applications in different chemical industries .

Mechanism of Action

The mechanism by which bis(methylsulfonyl)methylsulfanylmethane exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Bis(methylsulfonyl)methane

  • Molecular Formula : C₃H₈O₄S₂
  • Molecular Weight : 172.21 g/mol
  • Key Features :
    • Two methylsulfonyl groups attached to a central methane.
    • Forms a three-dimensional hydrogen-bonded network in its crystal structure, with C–H⋯O interactions stabilizing the lattice .
    • Applications: Used in food industries and as a high-temperature solvent. Its crystalline properties are well-studied via X-ray diffraction .

Methyl Sulfonyl Methane (Dimethyl Sulfone)

  • Molecular Formula : C₂H₆O₂S
  • Molecular Weight : 94.13 g/mol
  • Key Features :
    • A simple sulfonyl compound with a single -SO₂- group.
    • Applications: Widely used as a solvent, food additive, and raw material in health products. Safety data indicate low toxicity and stability under standard conditions .

1,2-Bis(methylsulfonyl)-1-(2-chloroethyl) Hydrazine (101M)

  • Molecular Formula : C₅H₁₂ClN₃O₄S₂
  • Molecular Weight : 301.80 g/mol
  • Key Features :
    • A sulfonylhydrazine prodrug with a chloroethyl group.
    • Exhibits broad-spectrum anticancer activity, penetrating the blood-brain barrier and overcoming drug resistance in leukemia models. Its mechanism involves DNA cross-linking, distinct from nitrosoureas like BCNU .

2-Chloroethyl(methylsulfonyl)methanesulfonate

  • Molecular Formula : C₄H₈ClO₄S₂
  • Molecular Weight : 227.70 g/mol
  • Key Features :
    • Forms DNA interstrand cross-links, with stable precursors repaired by O⁶-alkylguanine-DNA alkyltransferase. Compared to BCNU, it shows slower cross-link formation but similar susceptibility to enzymatic suppression .

Benzenesulfonyl Derivatives (e.g., 4-Methylsulphonylbenzylamine Hydrochloride)

  • Molecular Formula: C₈H₁₁NO₂S·HCl
  • Molecular Weight : 221.69 g/mol
  • Key Features :
    • Aromatic sulfonyl compounds with applications in pharmaceuticals and organic synthesis. Substituents like halogens or amines modulate reactivity and binding affinity .

Pyrimidine Derivatives with Bis(methylsulfonyl) Groups

  • Example : 5-[Bis(methylsulfonyl)methyl]-1,3-dimethylpyrimidine-2,4,6-trione
  • Key Features: Exhibits an envelope conformation in its crystal structure, stabilized by C–H⋯O hydrogen bonds.

Structural and Functional Comparative Analysis

Table 1: Comparative Overview of Sulfonyl Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Properties References
Bis(methylsulfonyl)methylsulfanylmethane Not explicitly defined Dual methylsulfonyl and methylsulfanyl groups Microbial VOCs, food aroma
Bis(methylsulfonyl)methane C₃H₈O₄S₂ 172.21 Two methylsulfonyl groups Food industry, crystallography
Methyl Sulfonyl Methane C₂H₆O₂S 94.13 Single sulfonyl group Solvent, health products
101M (Anticancer Prodrug) C₅H₁₂ClN₃O₄S₂ 301.80 Bis(methylsulfonyl), chloroethyl, hydrazine Broad-spectrum anticancer therapy
4-Methylsulphonylbenzylamine Hydrochloride C₈H₁₁NO₂S·HCl 221.69 Aromatic sulfonyl with amine substituent Pharmaceutical intermediates

Q & A

Q. Table 1. Key Analytical Parameters for this compound

TechniqueParametersReference
X-ray diffractionSpace group: P21_1/c; a=8.92A˚a = 8.92 \, \text{Å}, b=10.45A˚b = 10.45 \, \text{Å}, β=105.3\beta = 105.3^\circ
HPLC (USP method)Retention time: 4.2 min; mobile phase: acetonitrile/water (70:30)
1H^1H-NMRδ 3.35 (s, 6H, SO2_2CH3_3); δ 3.82 (s, 2H, SCH2_2)

Q. Table 2. Safety and Handling Protocols

HazardMitigation StrategyEvidence Source
Dust inhalationUse local exhaust ventilation
Skin irritationNitrile gloves; immediate washing
Reactivity with acidsAvoid strong oxidizers (e.g., HNO3_3)

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